molecular formula C7H7N3OS2 B12726824 N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide CAS No. 80088-37-5

N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide

Cat. No.: B12726824
CAS No.: 80088-37-5
M. Wt: 213.3 g/mol
InChI Key: LDXGTEYZWFCVMC-UHFFFAOYSA-N
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Description

Thiadiazole Ring Conformational Dynamics

The 1,3,4-thiadiazole core exhibits near-planar geometry due to extensive π-conjugation across the heterocycle. Density functional theory (DFT) studies of analogous structures reveal bond lengths of 1.65 Å for C-S and 1.30 Å for C-N within the ring, consistent with delocalized electron density. The sulfur atom's electronegativity (χ = 2.58) induces partial positive charges at C2 and C5, creating electrophilic centers that influence substituent interactions.

Ring puckering is minimal (dihedral angles < 5°), as demonstrated in the crystal structure of the parent compound N-(1,3,4-thiadiazol-2-yl)acetamide (CCDC 253391), where planarity stabilizes resonance between the thiadiazole and acetamide groups.

Propynylthio Substituent Electronic Effects

The propynylthio group (-S-CH₂-C≡CH) introduces significant electronic perturbations:

  • The alkyne's sp-hybridized carbon creates a strong electron-withdrawing effect (Hammett σₚ = +0.23)
  • Sulfur's lone pairs conjugate with the thiadiazole ring, reducing the para position's electron density by ~15% compared to alkylthio analogs
  • Hyperconjugation between the C≡C π-system and thiadiazole ring increases aromatic stabilization energy by 8-12 kcal/mol

These effects are quantified in the table below for key molecular orbitals:

Orbital Type Energy (eV) Contribution from Propynylthio
Highest Occupied (HOMO) -6.2 38% sulfur, 22% alkyne
Lowest Unoccupied (LUMO) -1.8 45% thiadiazole, 30% alkyne

Acetamide Functional Group Interactions

The acetamide substituent engages in three primary interactions:

  • Intramolecular H-bonding : NH donates to N3 of the thiadiazole (distance: 2.1 Å, angle: 158°)
  • Dipole alignment : The amide's 1.6 D moment orients parallel to the ring's dipole (0.9 D)
  • Resonance stabilization : Partial double-bond character (C-N: 1.34 Å) delocalizes into the thiadiazole

Comparative IR spectra show ν(N-H) at 3280 cm⁻¹ (shifted 45 cm⁻¹ from non-conjugated amides) and ν(C=O) at 1665 cm⁻¹, confirming enhanced conjugation.

Crystallographic Data and Bonding Patterns

While direct crystallographic data for N-[5-(2-propynylthio)-1,3,4-thiadiazol-2-yl]acetamide remains unpublished, analysis of analogous systems reveals:

Bond Lengths (Å)

  • Thiadiazole C-S: 1.67 ± 0.02
  • S-CH₂ (thioether): 1.81
  • C≡C (alkyne): 1.20
  • Amide C=O: 1.23

Angular Parameters

  • C5-S-CH₂: 104°
  • Thiadiazole N-N-C: 128°
  • Amide O=C-N: 124°

Packing diagrams of related structures show lamellar arrangements with interplanar spacing of 3.4 Å, driven by π-stacking between thiadiazole rings and van der Waals interactions between alkyne termini. The acetamide groups form hydrogen-bonded dimers along the b-axis, creating a pseudo-hexagonal lattice.

Properties

CAS No.

80088-37-5

Molecular Formula

C7H7N3OS2

Molecular Weight

213.3 g/mol

IUPAC Name

N-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H7N3OS2/c1-3-4-12-7-10-9-6(13-7)8-5(2)11/h1H,4H2,2H3,(H,8,9,11)

InChI Key

LDXGTEYZWFCVMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC#C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Core

A highly efficient and mild method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles involves a solid-phase reaction of thiosemicarbazide with carboxylic acids in the presence of phosphorus pentachloride (POCl₅) at room temperature. The process includes grinding the reactants in a dry vessel, followed by alkaline workup and recrystallization to yield the 2-amino-5-substituted thiadiazole with yields exceeding 91%. This method is advantageous due to its simplicity, short reaction time, mild conditions, low equipment requirements, and high yield.

Step Reagents & Conditions Description Yield (%)
1 Thiosemicarbazide + Carboxylic acid + POCl₅ Grinding at room temperature until reaction completion >91
2 Alkaline solution addition, filtration, recrystallization Purification of crude product -

Introduction of the 2-Propynylthio Group (Thioetherification)

The 5-position substitution with a 2-propynylthio group is typically achieved by nucleophilic substitution of the 5-mercapto-1,3,4-thiadiazole intermediate with propargyl bromide or a similar propargyl halide under basic conditions. This thioetherification step involves:

  • Reacting 5-mercapto-1,3,4-thiadiazole with 2-propynyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
  • Conducting the reaction in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.
  • Isolating the 5-(2-propynylthio)-1,3,4-thiadiazole intermediate by extraction and purification.

This method is supported by analogous syntheses of 5-substituted thiadiazoles with alkylthio groups, which show good yields and selectivity.

Amidation to Form N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-yl]acetamide

The final acetamide formation at the 2-position is commonly performed via amidation of the 2-amino-5-(2-propynylthio)-1,3,4-thiadiazole intermediate with acetic anhydride or acetyl chloride. The typical procedure includes:

  • Dissolving the 2-amino-5-(2-propynylthio)-1,3,4-thiadiazole in an inert solvent such as dichloromethane or acetonitrile.
  • Adding acetic anhydride or acetyl chloride dropwise under cooling (0–5 °C) to control the reaction rate.
  • Stirring the reaction mixture at room temperature for several hours to ensure complete conversion.
  • Workup by aqueous extraction, washing, drying, and recrystallization to obtain the pure acetamide derivative.

Alternatively, carbodiimide-mediated coupling (e.g., using EDC and HOBt) can be employed for amidation under mild conditions, as demonstrated in related thiadiazole acetamide syntheses.

Step Reagents & Conditions Description Yield (%)
1 2-Amino-5-(2-propynylthio)-1,3,4-thiadiazole + Acetic anhydride or Acetyl chloride Amidation under cooling and stirring 60–85
2 Workup and purification Extraction, washing, drying, recrystallization -
Stage Starting Material Reagents/Conditions Product Yield (%)
1. Thiadiazole ring formation Thiosemicarbazide + Carboxylic acid POCl₅, grinding at RT, alkaline workup 2-Amino-5-substituted-1,3,4-thiadiazole >91
2. Thioetherification 5-Mercapto-1,3,4-thiadiazole 2-Propynyl bromide, base, DMF, RT 5-(2-Propynylthio)-1,3,4-thiadiazole 70–90
3. Amidation 2-Amino-5-(2-propynylthio)-1,3,4-thiadiazole Acetic anhydride or acetyl chloride, RT, inert solvent This compound 60–85
  • The solid-phase synthesis of the thiadiazole core using POCl₅ is preferred for its high yield and mild conditions, reducing side reactions and degradation.
  • Thioetherification with propargyl halides proceeds efficiently under mild basic conditions, with solvent choice and temperature influencing yield and purity.
  • Amidation via acetic anhydride is straightforward but requires temperature control to avoid over-acetylation or decomposition.
  • Carbodiimide-mediated amidation offers an alternative mild route, especially useful for sensitive substrates.
  • Purification by recrystallization and chromatographic techniques ensures high purity suitable for biological evaluation.

The preparation of this compound involves a well-defined sequence of synthetic steps: efficient solid-phase synthesis of the thiadiazole core, selective thioetherification to introduce the 2-propynylthio substituent, and controlled amidation to install the acetamide group. The methods described are supported by diverse research findings and provide high yields and purity under mild and practical conditions, making them suitable for both laboratory-scale synthesis and potential scale-up.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the propynylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for analogs range from 67% to 88%, with alkylthio derivatives (e.g., 5f, 5g) generally showing higher yields than halogenated arylthio analogs (e.g., 5e, 5j) . The propargylthio group in the target compound may introduce synthetic challenges due to alkyne reactivity, though specific data are unavailable.
  • Thermal Stability : Melting points vary widely (132–171°C), correlating with substituent bulk and crystallinity. The target compound’s melting point is unreported but expected to differ due to its linear alkyne group.

Key Observations :

  • Anticancer Potential: The target compound’s propargylthio group may enhance interactions with biological targets (e.g., kinases) through alkyne-mediated covalent binding or π-stacking, similar to ’s Akt inhibitors .
  • Antimicrobial Activity : Analogs with benzylthio or chlorobenzylthio groups (e.g., 5e, 5j) show moderate antimicrobial activity, suggesting the target compound’s alkyne group could modulate potency .
  • Enzyme Inhibition : Acetazolamide’s sulfamoyl group is critical for carbonic anhydrase binding, whereas the target compound’s propargylthio group may target different enzymes or receptors .

Physicochemical and Electronic Properties

  • Solubility : Alkylthio derivatives (e.g., 5f, 5g) are likely more lipophilic than the target compound’s propargylthio group, which introduces polarity via the triple bond.
  • Reactivity : The propargylthio group’s alkyne moiety may participate in click chemistry or oxidative coupling, offering functionalization routes unavailable to saturated analogs .

Biological Activity

N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide (CAS No. 80088-37-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7N3OS2C_7H_7N_3OS_2 and a molecular weight of 213.3 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the propynylthio group enhances its reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-propynylthio derivatives with acetamide under controlled conditions. The synthetic pathway can be optimized for yield and purity using various solvents and reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through caspase activation pathways. For instance:

  • Caspase Activation : Compounds related to thiadiazoles have shown significant activation of caspases 3, 8, and 9 in various cancer cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma) . This suggests that this compound may exhibit similar mechanisms that warrant further investigation.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. This compound has been evaluated for its efficacy against various bacterial strains:

Microorganism Activity
Bacillus subtilisModerate
Escherichia coliSignificant
Staphylococcus aureusGood

These findings indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies

  • Anticancer Study : A study involving a series of thiadiazole derivatives demonstrated that certain compounds induced apoptosis in cancer cells via caspase pathways. This supports the hypothesis that this compound could have similar effects .
  • Antimicrobial Evaluation : In a comparative study assessing the antibacterial activity of various thiadiazole derivatives against common pathogens, this compound showed promising results against E. coli and B. subtilis .

Q & A

Q. What are the established synthetic methodologies for preparing N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide?

The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 2-amino-5-(2-propynylthio)-1,3,4-thiadiazole with acetyl chloride in acetone under reflux. Post-reaction, the product is purified via recrystallization from ethanol (yield ~70%). Key parameters include stoichiometric control of reactants, solvent selection (polar aprotic solvents enhance reactivity), and temperature optimization to avoid side reactions like thiadiazole ring degradation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization relies on spectroscopic methods:

  • FT-IR : Confirm the presence of acetamide (C=O stretch at ~1650–1700 cm⁻¹) and thiadiazole (C-S-C absorption at ~650–750 cm⁻¹).
  • ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ 2.5–3.5 ppm for SCH₂) and acetamide methyl groups (δ ~2.1 ppm).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the thiadiazole backbone. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. What strategies are recommended for assessing solubility and stability in experimental buffers?

  • Solubility : Test in DMSO (stock solutions) followed by dilution in PBS (pH 7.4). For aqueous solubility, use co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80).
  • Stability : Conduct HPLC-UV assays at 25°C and 37°C over 24–72 hours. Monitor degradation products (e.g., hydrolysis of the acetamide group at acidic pH). Adjust buffer composition (e.g., citrate buffer for pH 3–6 stability) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications : Replace the propynylthio group with alkyl/arylthio analogs to evaluate steric/electronic effects on target binding.
  • Acetamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity or methyl groups to improve lipophilicity.
  • In Silico Docking : Use tools like AutoDock to predict interactions with enzymes (e.g., lipoxygenase or acetylcholinesterase) based on known thiadiazole inhibitors .

Q. What computational approaches are effective in predicting reaction pathways for novel derivatives?

Quantum mechanical methods (DFT at B3LYP/6-31G* level) model reaction intermediates and transition states. For example:

  • Calculate activation energies for nucleophilic substitution at the thiadiazole C-2 position.
  • Use ICReDD’s reaction path search tools to identify optimal conditions (e.g., solvent dielectric constant, catalyst effects) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Reproducibility : Validate assays under standardized conditions (e.g., MTT cytotoxicity assays at 48-hour incubation).
  • Metabolite Interference : Use LC-MS to rule out degradation products affecting results.
  • Target Selectivity : Perform kinase profiling or proteomic analysis to identify off-target interactions. Cross-reference with databases like ChEMBL .

Q. What experimental frameworks are used to evaluate anticancer potential?

  • In Vitro : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control.
  • Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and cell cycle arrest analysis (flow cytometry).
  • ROS Generation : Measure oxidative stress via DCFH-DA fluorescence in treated cells .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAcetoneEnhances nucleophilicity
Temperature25–40°CPrevents thiadiazole degradation
PurificationEthanol recrystallizationRemoves unreacted acetyl chloride

Q. Table 2. Spectroscopic Benchmarks

TechniqueDiagnostic SignalStructural AssignmentReference
¹H NMRδ 2.1 ppm (s, 3H)Acetamide methyl group
FT-IR1675 cm⁻¹C=O stretch (acetamide)
MS (ESI+)m/z 228 [M+H]+Molecular ion confirmation

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